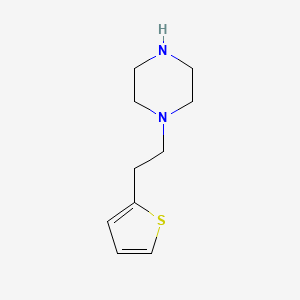

1-(2-Thien-2-ylethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-thiophen-2-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVBVPAOAVNWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371961 | |

| Record name | 1-(2-thien-2-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461046-73-1 | |

| Record name | 1-(2-thien-2-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(thiophen-2-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Thienylethylpiperazine Scaffold

An In-depth Technical Guide to the Chemical Properties and Investigational Profile of 1-(2-Thien-2-ylethyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of piperazine and thiophene-containing compounds. By synthesizing data from related molecules and established chemical principles, this guide offers a robust investigational framework for this specific molecule.

The piperazine ring is a ubiquitous heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties, such as aqueous solubility and oral bioavailability, of a parent molecule.[1] Its basic nitrogen atoms can be readily functionalized, allowing for fine-tuning of pharmacological activity.[2] When combined with a thiophene ring—a bioisostere of the benzene ring prevalent in medicinal chemistry—the resulting this compound structure presents a compelling candidate for drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, and the ethyl linker provides conformational flexibility, which can be crucial for optimal interaction with biological targets. This guide delineates the core chemical characteristics of this compound, offering field-proven insights into its synthesis, analysis, and potential utility.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental chemical and physical properties of a compound are critical for its development. While specific experimental data for this compound is not widely published, a reliable profile can be constructed from computational predictions and data from its constituent moieties.

Core Chemical Structure

The molecule consists of a piperazine ring N-alkylated with a 2-(thiophen-2-yl)ethyl group.

Caption: Chemical Structure of this compound.

Data Summary Table

The following table summarizes key identifiers and predicted physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | 1-[2-(thiophen-2-yl)ethyl]piperazine | PubChem |

| CAS Number | 461046-73-1 | 1st Scientific |

| Molecular Formula | C₁₀H₁₆N₂S | PubChem[3] |

| Molecular Weight | 196.31 g/mol | 1st Scientific[4] |

| Monoisotopic Mass | 196.10342 Da | PubChem[3] |

| SMILES | C1CN(CCN1)CCC2=CC=CS2 | PubChem[3] |

| InChIKey | PAVBVPAOAVNWGK-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | 1.3 | PubChem[3] |

| Predicted pKa (Strongest Basic) | 8.9 (Piperazine N) | ChemAxon Prediction |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Freely soluble in water and polar organic solvents | Inferred from Piperazine[2][5] |

Spectroscopic Characteristics (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be reliably predicted based on the molecule's functional groups.

-

¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 6.8-7.5 ppm region). The ethyl linker would present as two triplets around δ 2.5-3.0 ppm. The piperazine ring protons would appear as two broad multiplets, also in the δ 2.4-3.5 ppm range, often overlapping with the ethyl signals. The N-H proton of the secondary amine would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm. The aliphatic carbons of the ethyl linker and piperazine ring would be found upfield, typically in the δ 30-60 ppm range.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching for both aromatic (thiophene) and aliphatic (ethyl, piperazine) protons (2800-3100 cm⁻¹), and C=C stretching from the thiophene ring (1400-1600 cm⁻¹).[6]

-

Mass Spectrometry: The nominal mass would be 196. The Electron Impact (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z 196. Common fragmentation patterns would involve cleavage of the ethyl linker, leading to fragments corresponding to the thienylethyl cation (m/z 111) and the piperazine ring (m/z 85).

PART 2: Synthesis and Reactivity

Proposed Synthetic Pathway: N-Alkylation of Piperazine

The most direct and industrially scalable approach to synthesizing this compound is the nucleophilic substitution reaction between piperazine and a suitable 2-(thiophen-2-yl)ethyl electrophile.

Causality Behind Experimental Design:

-

Choice of Reagents: Piperazine serves as the nucleophile.[1] 2-(2-Chloroethyl)thiophene or 2-(2-bromoethyl)thiophene is the corresponding electrophile. The choice between chloride and bromide depends on availability and reactivity, with the bromide being more reactive.

-

Stoichiometry: A large excess of piperazine (e.g., 5-10 equivalents) is crucial. This statistical control favors mono-alkylation and minimizes the formation of the undesired N,N'-dialkylated byproduct. The unreacted piperazine can be easily removed during workup due to its high water solubility.

-

Solvent and Base: A polar aprotic solvent like acetonitrile or THF is suitable. An additional inorganic base (e.g., K₂CO₃) acts as an acid scavenger, neutralizing the HBr or HCl formed during the reaction and preventing the protonation and deactivation of the piperazine nucleophile.

-

Purification: The purification strategy involves an acid-base extraction to separate the basic product from non-basic impurities, followed by column chromatography for high purity material.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of piperazine (10 eq.) in acetonitrile (10 mL per mmol of limiting reagent), add potassium carbonate (3 eq.).

-

Reagent Addition: Add a solution of 2-(2-bromoethyl)thiophene (1 eq.) in acetonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with 1M NaOH solution to remove unreacted piperazine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure product.

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups:

-

Secondary Amine: The unsubstituted nitrogen on the piperazine ring is a nucleophilic and basic center. It can be further alkylated, acylated, or used in other standard amine chemistries. This provides a handle for further derivatization to build a chemical library.[2]

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than furan but more reactive than benzene. The substitution pattern is directed by the sulfur atom, primarily to the C5 position (adjacent to the sulfur and furthest from the ethylpiperazine substituent).

PART 3: Investigational Pharmacological Profile

Many arylpiperazine derivatives are known to interact with central nervous system (CNS) receptors, particularly serotonergic and dopaminergic systems.[1][7]

Hypothesized Mechanism of Action

Given its structural similarity to other pharmacologically active agents, this compound is a candidate for modulating neurotransmitter receptors. For example, compounds like vortioxetine contain an arylpiperazine moiety and exhibit multimodal serotonergic activity.[1] The thienylethylpiperazine core could potentially act as a partial agonist or antagonist at serotonin (5-HT) or dopamine (D) receptors.

This interaction could modulate downstream signaling pathways, such as the G-protein coupled receptor (GPCR) cascade, influencing levels of secondary messengers like cAMP. This profile makes it a target of interest for developing treatments for depression, anxiety, or other CNS disorders.[7]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 1-[2-(thiophen-2-yl)ethyl]piperazine (C10H16N2S) [pubchemlite.lcsb.uni.lu]

- 4. 1stsci.com [1stsci.com]

- 5. Piperazine [chemeurope.com]

- 6. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Thien-2-ylethyl)piperazine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(2-Thien-2-ylethyl)piperazine is a heterocyclic compound of interest, incorporating both a thiophene and a piperazine moiety, two pharmacophores known for their prevalence in a wide range of biologically active molecules. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target molecule. We move beyond mere procedural descriptions to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. By integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the assigned structure. This document is intended to serve as a practical and authoritative resource for scientists engaged in the characterization of complex heterocyclic compounds.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₀H₁₆N₂S and a monoisotopic mass of 196.103 g/mol , presents a fascinating structural challenge.[1][2] Its architecture combines an aromatic five-membered heterocycle (thiophene), a saturated six-membered heterocycle (piperazine), and a flexible ethyl linker. The presence of multiple nitrogen and sulfur heteroatoms, along with a mix of aromatic and aliphatic protons, necessitates a synergistic analytical strategy. A single technique is insufficient for unambiguous confirmation; instead, we rely on the convergence of orthogonal data sets.[3][4][5]

Our approach is threefold:

-

Mass Spectrometry (MS): To confirm the molecular weight and gain initial structural insights from fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise ¹H and ¹³C chemical environments and establish atomic connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups and confirm their vibrational characteristics.

The logical workflow for this comprehensive elucidation is outlined below.

Figure 1: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Blueprint

Expertise & Rationale: Mass spectrometry serves as the initial checkpoint, providing the molecular weight—the most fundamental piece of structural information.[6] For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice. EI at 70 eV is a robust, high-energy ionization method that not only yields a clear molecular ion (M⁺) peak but also induces reproducible fragmentation, offering a veritable fingerprint of the molecule.[6]

Detailed Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument: Agilent GC-MS system (or equivalent) equipped with an EI source.

-

GC Column: HP-5ms (or similar non-polar) column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injection: 1 µL injection volume with a split ratio of 50:1.

-

Temperature Program:

-

Initial oven temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40–500.[6]

-

Source Temperature: 230 °C.

-

Predicted Data & Interpretation

The mass spectrum is expected to provide definitive evidence for the compound's identity through its molecular ion and characteristic fragment ions. The fragmentation pathways are predictable based on the known stabilities of the thiophene and piperazine moieties.[7][8][9]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Identity of Ion | Rationale for Fragmentation |

| 196 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of C₁₀H₁₆N₂S. |

| 99 | [C₅H₉N₂]⁺ | Cleavage of the bond between the two ethyl carbons (β-cleavage to the thiophene ring). This fragment represents the charged piperazinemethyl cation. |

| 97 | [C₅H₅S]⁺ | Cleavage of the bond between the ethyl group and the thiophene ring, resulting in the stable thienyl cation. |

| 85 | [C₄H₉N₂]⁺ | A common fragment from the piperazine ring itself, often resulting from ring opening and loss of a small neutral fragment.[7] |

| 70 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring.[7] |

| 56 | [C₃H₆N]⁺ | Another characteristic fragment of the piperazine ring.[7] |

The presence of a strong molecular ion peak at m/z 196 confirms the molecular formula. The observation of the key fragments at m/z 99 and 97 is critical, as they validate the presence of both the piperazine-ethyl and thiophene-ethyl substructures, respectively.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: While MS provides the formula, NMR spectroscopy elucidates the exact atomic arrangement. For this compound, ¹H and ¹³C NMR are indispensable for identifying the distinct chemical environments of each proton and carbon. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will then be used to definitively link these atoms together, leaving no ambiguity.

Detailed Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Acquisition Parameters:

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.[6]

Predicted Spectra & Interpretation

The molecule's structure predicts a specific set of signals. The thiophene ring protons will appear in the aromatic region, while the ethyl and piperazine protons will be in the aliphatic region.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~7.15 | dd | 1H | H-5 (Thiophene) | Most downfield thiophene proton, coupled to H-4 and H-3.[10][11] |

| b | ~6.95 | dd | 1H | H-3 (Thiophene) | Coupled to H-4 and H-5.[10] |

| c | ~6.85 | t | 1H | H-4 (Thiophene) | Coupled to both H-3 and H-5.[12] |

| d | ~3.00 | t | 2H | -CH₂- (Thiophene side) | Adjacent to the electron-withdrawing thiophene ring. |

| e | ~2.70 | t | 2H | -CH₂- (Piperazine side) | Adjacent to the piperazine nitrogen. |

| f | ~2.60 | br s | 4H | Piperazine -CH₂- | Protons on carbons adjacent to the tertiary nitrogen. |

| g | ~2.45 | br s | 4H | Piperazine -CH₂- | Protons on carbons adjacent to the secondary nitrogen. |

| h | ~1.90 | br s | 1H | -NH- (Piperazine) | Exchangeable proton, signal may be broad or absent if D₂O is added.[13] |

¹³C NMR will complement the proton data, showing distinct signals for each carbon environment. Aromatic carbons of the thiophene ring are expected between 123-145 ppm, while the aliphatic carbons of the ethyl linker and piperazine ring will appear upfield, typically between 25-60 ppm.[14][15]

2D NMR for Final Confirmation: A COSY spectrum will show correlations between coupled protons, confirming the -CH₂-CH₂- linkage (d-e) and the connectivity within the thiophene ring (a-c, b-c). An HSQC spectrum will link each proton to its directly attached carbon, providing the final, unambiguous assignment of the complete carbon skeleton.

Figure 2: Key 2D NMR correlations expected for this compound.

FTIR Spectroscopy: Functional Group Verification

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[16] For our target compound, we are specifically looking for evidence of the secondary amine (N-H) in the piperazine ring, the aromatic C-H bonds of the thiophene ring, the aliphatic C-H bonds of the ethyl and piperazine groups, and the characteristic C-S bond of the thiophene.

Detailed Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat compound (liquid or solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a UATR accessory.

-

Acquisition:

-

Scan Range: 4000–650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 (background and sample).

-

-

Data Processing: Perform ATR correction and baseline correction.

Predicted Data & Interpretation

The spectrum should display several characteristic absorption bands that, when taken together, confirm the presence of the key structural motifs.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group/Moiety | Reference |

| 3350–3310 | N-H Stretch | Secondary Amine (Piperazine) | [13][17] |

| 3120–3050 | C-H Stretch | Aromatic (Thiophene Ring) | [18] |

| 2950–2800 | C-H Stretch | Aliphatic (Ethyl & Piperazine) | [16] |

| 1530-1430 | C=C Stretch | Aromatic Ring (Thiophene) | [19][20] |

| 1250–1020 | C-N Stretch | Aliphatic Amine | [17] |

| 910-665 | N-H Wag | Secondary Amine | [17][21] |

| ~700 | C-S Stretch | Thiophene Ring | [20][22] |

The single, sharp N-H stretching band around 3330 cm⁻¹ is a key diagnostic peak for the secondary amine of the piperazine ring.[17] This, combined with the aromatic C-H stretch above 3000 cm⁻¹ and the characteristic thiophene ring vibrations, provides strong corroborative evidence for the proposed structure.

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of data from three distinct analytical pillars. Mass spectrometry confirms the molecular formula (C₁₀H₁₆N₂S) and provides substructural evidence through fragmentation. FTIR spectroscopy validates the presence of key functional groups, notably the secondary amine and the aromatic thiophene ring. Finally, NMR spectroscopy, through ¹H, ¹³C, and 2D correlation experiments, provides the definitive, high-resolution map of atomic connectivity. The convergence of these independent datasets constitutes a self-validating system, providing the highest level of scientific confidence in the final assigned structure. This comprehensive approach serves as a robust template for the characterization of novel heterocyclic compounds in any research and development setting.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Abraham, R. J. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from Journal of Chinese Mass Spectrometry Society.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (2025). The infrared spectra of secondary amines and their salts.

- ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

- Benchchem. A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....

- Oxford Academic. Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Retrieved from Bulletin of the Chemical Society of Japan.

- Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- RSC Publishing. 1 H chemical shifts in NMR . Part 18. 1 Ring currents and π-electron effects in hetero ....

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- Wiley Online Library. (2025). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.

- J-Stage. The Infrared Absorption Spectra of Thiophene Derivatives.

- RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.

- ResearchGate. Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI....

- RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. Retrieved from Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.

- YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.

- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from Journal of Chemical and Pharmaceutical Sciences.

- Chemguide. mass spectra - fragmentation patterns.

- 1stsci.com. 1-(2-Thiophen-2-yl-ethyl)piperazine.

- ChemicalBook. (2025). 1-Ethylpiperazine.

- PubChem. 1-Ethylpiperazine.

- PubChemLite. 1-[2-(thiophen-2-yl)ethyl]piperazine.

- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- PubChemLite. N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride.

- Sigma-Aldrich. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine 95%.

Sources

- 1. 1stsci.com [1stsci.com]

- 2. PubChemLite - 1-[2-(thiophen-2-yl)ethyl]piperazine (C10H16N2S) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Thien-2-ylethyl)piperazine

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-(2-Thien-2-ylethyl)piperazine, a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic strategies: N-alkylation of piperazine and reductive amination. The guide delves into the mechanistic underpinnings of these routes, providing field-proven insights into experimental choices and detailed, step-by-step protocols for the synthesis of key intermediates and the final product. Emphasis is placed on scientific integrity, with all claims supported by authoritative citations. Visual aids in the form of reaction pathway diagrams and a table summarizing key data are included to facilitate understanding and application of the described methodologies.

Introduction: The Significance of the Thienylethylpiperazine Scaffold

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and bioavailability.[1] When coupled with a thiophene ring, a bioisostere of the benzene ring found in many centrally acting agents, the resulting thienylethylpiperazine scaffold becomes a privileged structure in the design of novel therapeutics.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to antipsychotic, antidepressant, and anxiolytic effects.[3][4] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules targeting a range of receptors and enzymes within the central nervous system.[5] A profound understanding of its synthesis is therefore paramount for the advancement of drug discovery programs targeting neurological and psychiatric disorders.[6]

Synthetic Pathways: A Tale of Two Strategies

The synthesis of this compound can be efficiently achieved through two principal and robust chemical strategies: the direct N-alkylation of piperazine with a suitable 2-thienylethyl electrophile, and the reductive amination of a piperazine precursor with a 2-thienyl carbonyl compound. Each pathway offers distinct advantages and is amenable to various laboratory settings and scales of production.

Pathway I: N-Alkylation of Piperazine

This classical and widely employed method hinges on the nucleophilic attack of one of the secondary amines of the piperazine ring on an electrophilic 2-thienylethyl derivative, typically a halide. The success of this approach is contingent on the efficient preparation of the key intermediate, 2-(2-haloethyl)thiophene, and the careful control of the mono-alkylation of piperazine to prevent the formation of the undesired disubstituted product.

The preparation of 2-(2-bromoethyl)thiophene is a critical first step. A common and effective route commences with the commercially available 2-thiophene-ethanol.

-

Underlying Principle: The conversion of the primary alcohol in 2-thiophene-ethanol to a good leaving group, such as a bromide, facilitates the subsequent nucleophilic substitution by piperazine. This transformation is typically achieved using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction proceeds via the formation of a phosphite or sulfite ester intermediate, which is then displaced by the bromide ion.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)thiophene

-

To a stirred solution of 2-thiophene-ethanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-(2-bromoethyl)thiophene.

With the key electrophile in hand, the subsequent N-alkylation of piperazine is performed. A crucial consideration in this step is the selective mono-alkylation.

-

Causality Behind Experimental Choices: The use of a large excess of piperazine is a common strategy to favor mono-alkylation by increasing the statistical probability of the electrophile reacting with an unreacted piperazine molecule rather than the mono-alkylated product. Alternatively, one of the nitrogen atoms of piperazine can be protected with a group such as tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[7] For a more direct approach without protection, controlling the stoichiometry and reaction conditions is key. The use of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is necessary to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[8]

Experimental Protocol: Synthesis of this compound via N-Alkylation

-

In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2.0 eq).

-

To this stirred suspension, add a solution of 2-(2-bromoethyl)thiophene (1.0 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining piperazine salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of the N-Alkylation Pathway

Caption: N-Alkylation synthesis pathway.

Pathway II: Reductive Amination

An alternative and elegant approach to this compound is through reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and a 2-thienyl aldehyde, which is then reduced in situ to the desired product.

The aldehyde is a key reactant in this pathway. While commercially available, its synthesis from 2-bromothiophene is a feasible option.

-

Underlying Principle: A common route involves a Grignard reaction of 2-thienylmagnesium bromide with a suitable electrophile that can be converted to an aldehyde. Alternatively, a Vilsmeier-Haack reaction on thiophene can yield 2-thiophenecarboxaldehyde, which can then be homologated to 2-thienylacetaldehyde.[9]

Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde (Precursor to 2-Thienylacetaldehyde)

-

In a flame-dried, three-necked flask under an inert atmosphere, add N,N-dimethylformamide (DMF) and cool to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

-

After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add thiophene dropwise.

-

After the addition, heat the reaction mixture to a gentle reflux for 1-2 hours.

-

Cool the reaction and pour it onto crushed ice, followed by neutralization with a base such as sodium hydroxide.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 2-thiophenecarboxaldehyde.[9]

This step combines piperazine and 2-thienylacetaldehyde in the presence of a reducing agent.

-

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[5] The reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the iminium ion.[5]

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

To a stirred solution of piperazine (1.0 eq) and 2-thienylacetaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Visualization of the Reductive Amination Pathway

Caption: Reductive Amination synthesis pathway.

Data Summary

The following table summarizes key parameters for the two primary synthetic pathways described. The values presented are representative and may vary based on specific reaction conditions and scale.

| Parameter | N-Alkylation Pathway | Reductive Amination Pathway |

| Key Intermediate | 2-(2-Bromoethyl)thiophene | 2-Thienylacetaldehyde |

| Key Reagents | Piperazine (excess), K₂CO₃ | Piperazine, NaBH(OAc)₃ |

| Typical Solvent | Acetonitrile, DMF | Dichloromethane, DCE |

| Reaction Temperature | 25-80 °C | Room Temperature |

| Typical Yield | 60-80% | 70-90% |

| Key Advantages | Utilizes readily available starting materials. | Often a one-pot procedure with high yields. |

| Potential Challenges | Controlling mono-alkylation. | Synthesis and stability of the aldehyde. |

Conclusion

The synthesis of this compound is readily achievable through two well-established and reliable synthetic routes: N-alkylation and reductive amination. The choice between these pathways will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The N-alkylation route is a robust and straightforward method, with the primary challenge being the control of selectivity for mono-alkylation. The reductive amination pathway offers an elegant and often higher-yielding one-pot alternative, contingent on the accessibility of the requisite aldehyde intermediate. This guide has provided the foundational knowledge and detailed protocols necessary for the successful synthesis of this important medicinal chemistry building block, empowering researchers to further explore the therapeutic potential of the thienylethylpiperazine scaffold.

References

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Chemical and Pharmaceutical Research, 10(2), 52-58.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 599-613. doi:10.1111/fcp.12408

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1434-1454. doi:10.2174/1389557520666200511080315

-

Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

- A Simple Synthesis of N-Alkylpiperazines. (2004). Letters in Organic Chemistry, 1(1), 46-48.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved from [Link]

-

Various Authors. (2021). Reductive amination of piperazine. Reddit. Retrieved from [Link]

- DE1092019B - Process for the N-monoalkylation of piperazine. (1960). Google Patents.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. doi:10.2174/0118715206295673240409071016

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). Molecules, 26(16), 4995. doi:10.3390/molecules26164995

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

-

1-(2-Naphthyl)piperazine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2023). RSC Advances, 13(47), 33025-33029. doi:10.1039/d3ra06450a

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Molecules, 26(11), 3326. doi:10.3390/molecules26113326

-

Synthesis of 2-[1-(2'-hydroxyethyl)piperazino] thiophene. (n.d.). PrepChem.com. Retrieved from [Link]

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2017). ARKIVOC, 2017(5), 284-313.

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved from [Link]

-

Piperazine, 1-methyl-4-(2-(phenylthio)-1-(2-thienyl)ethyl)-, (z). (n.d.). PubChem. Retrieved from [Link]

- Novel one pot synthesis of substituted 1,2,4-triazines. (2005). Arkivoc, 2005(11), 164-170.

- Piperazine skeleton in the structural modification of natural products: a review. (2022). Journal of Asian Natural Products Research, 24(12), 1105-1132. doi:10.1080/10286020.2021.2007871

-

One Pot Synthesis of[3][5]-Oxazine and[3][5]-Thiazine Derivatives Under Thermal and Microwave Conditions. (2010). Journal of Heterocyclic Chemistry, 47(1), 125-128.

- One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (2015). International Journal of ChemTech Research, 8(11), 405-410.

- Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. (2018). Organic Letters, 20(15), 4569-4572. doi:10.1021/acs.orglett.8b01859

- CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde. (2012). Google Patents.

- Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. (2015). European Journal of Medicinal Chemistry, 93, 503-513. doi:10.1016/j.ejmech.2015.02.021

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Synlett, 30(16), 1873-1878. doi:10.1055/s-0039-1690653

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2021). Molecules, 26(16), 4889. doi:10.3390/molecules26164889

- CN105348216A - Synthetic method for 2-acetyl thiazole. (2016). Google Patents.

- Novel synthesis of 2-thiazolines. (2018). Tetrahedron Letters, 59(31), 2991-2994.

- 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2015). Monatshefte für Chemie - Chemical Monthly, 146(12), 2055-2064. doi:10.1007/s00706-015-1539-7

- 2,2,6,6-Tetramethylpiperydinyl-1-oxyl (TEMPO) Functionalized Benzoxazines Prepared with a One-Pot Synthesis for Reactive/Crosslinkable Initiators of Nitroxide Mediated Polymerization. (2019). Polymers, 11(11), 1856. doi:10.3390/polym11111856

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Thien-2-ylethyl)piperazine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The therapeutic potential of novel psychoactive compounds is a burgeoning field of research, with piperazine derivatives consistently emerging as a scaffold of significant interest. This guide delves into the putative mechanism of action of 1-(2-Thien-2-ylethyl)piperazine, a molecule of interest due to its structural similarities to known centrally active agents. In the absence of direct pharmacological data for this specific compound, this document synthesizes information from structurally related arylpiperazine and thiophene-containing molecules to propose a scientifically grounded hypothesis regarding its molecular targets and downstream signaling effects. We will explore the anticipated interactions with dopaminergic and serotonergic systems, providing a framework for its empirical validation through established in vitro pharmacological assays. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow for diverse substitutions that can fine-tune a molecule's affinity and efficacy for various G-protein coupled receptors (GPCRs).[1] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with monoamine neurotransmitter systems, including dopamine and serotonin receptors.[2][3] These interactions are fundamental to the therapeutic effects of antipsychotics, antidepressants, and anxiolytics.[4]

The subject of this guide, this compound, incorporates a thiophene ring, a common bioisostere for a phenyl group in drug design.[5] The inclusion of the electron-rich thiophene moiety can influence the compound's metabolic stability and its binding affinity for target receptors.[5][6] Given the established pharmacology of arylpiperazines, it is highly probable that this compound exerts its effects through modulation of dopaminergic and/or serotonergic pathways.

Postulated Mechanism of Action: A Focus on Dopamine and Serotonin Receptors

Based on the extensive literature on structurally analogous compounds, we hypothesize that this compound functions as a modulator of dopamine and serotonin receptors. The ethyl linker connecting the thiophene ring to the piperazine core provides conformational flexibility, allowing the molecule to adopt a binding pose within the orthosteric or allosteric sites of these receptors.

Interaction with Dopamine Receptors (D2/D3)

Arylpiperazine derivatives frequently exhibit high affinity for D2-like dopamine receptors (D2, D3, and D4).[7] Studies on N-phenylpiperazine analogs have demonstrated that substitutions on the aryl ring can confer selectivity for the D3 versus the D2 receptor subtype.[7][8] For instance, compounds with a benzo[b]thiophene moiety have shown high affinity for both D2 and D3 receptors.[9] It is therefore plausible that this compound will bind to D2 and/or D3 receptors. The nature of this interaction—whether it is agonistic, antagonistic, or partial agonism—would be a key determinant of its physiological effects.

dot

Caption: Postulated D2/D3 receptor signaling pathway.

Interaction with Serotonin Receptors (5-HT1A/5-HT2A)

The arylpiperazine scaffold is also a well-established pharmacophore for serotonin receptors.[10] N-substitution on the piperazine ring is a known strategy to enhance affinity for 5-HT1A receptors.[10] Furthermore, various arylpiperazines have been shown to possess significant affinity for 5-HT2A receptors.[11] The interplay between 5-HT1A and 5-HT2A receptor activity is crucial in the mechanism of action of many atypical antipsychotics and antidepressants. Therefore, it is critical to investigate the binding profile of this compound at these key serotonin receptor subtypes.

dot

Caption: Postulated 5-HT1A and 5-HT2A receptor signaling pathways.

Experimental Validation of the Proposed Mechanism

To empirically determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required. These experiments will elucidate the compound's receptor binding affinity, functional activity, and downstream signaling effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[12] Competition binding assays will be crucial to determine the inhibition constant (Ki) of this compound at a panel of relevant CNS receptors, with a primary focus on dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.

Table 1: Proposed Radioligands for Binding Affinity Studies

| Receptor Subtype | Radioligand |

| Dopamine D2 | [³H]-Spiperone |

| Dopamine D3 | [³H]-Spiperone |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT |

| Serotonin 5-HT2A | [³H]-Ketanserin |

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).[9]

-

Assay Buffer: Utilize an appropriate assay buffer, typically containing Tris-HCl, MgCl₂, and other salts to maintain physiological pH and ionic strength.[13]

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).[13]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[13]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Anticipated Pharmacological Profile and Therapeutic Implications

Should the hypothesized mechanism of action be confirmed, this compound could possess a pharmacological profile with therapeutic potential in a range of CNS disorders.

-

D2/D3 Receptor Antagonism: If the compound acts as an antagonist at D2 and/or D3 receptors, it could have antipsychotic properties, similar to many currently marketed drugs for schizophrenia.

-

5-HT1A Receptor Agonism/Partial Agonism: Activity at 5-HT1A receptors could contribute to anxiolytic and antidepressant effects.

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.

The precise balance of activities at these different receptors will ultimately define the compound's overall pharmacological profile and its potential clinical utility.

Conclusion

While direct experimental data on this compound is currently lacking, a robust hypothesis for its mechanism of action can be formulated based on the well-established pharmacology of its structural components. We postulate that this compound is likely to modulate dopaminergic and serotonergic neurotransmission through direct interactions with D2/D3 and 5-HT1A/5-HT2A receptors. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of this hypothesis. The characterization of novel piperazine derivatives like this compound is a critical step in the ongoing quest for more effective and safer treatments for a multitude of debilitating CNS disorders.

References

- BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.

- Ghosh, R., et al. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed.

- López-Muñoz, F., & Alamo, C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 575-587.

- Grätz, L. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of (+)

- Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Hensler, J. G. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 136(8), 1215–1222.

- Porter, R. H., et al. (1999). Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes. British Journal of Pharmacology, 128(1), 13–20.

- Di Giovanni, G., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4949.

- Tsoniaris, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its Memantine Analogue. Molbank, 2022(2), M1367.

- Yang, C., et al. (2005). Benzothiophenes Containing a Piperazine Side Chain as Selective Ligands for the Estrogen Receptor Alpha and Their Bioactivities in Vivo. Bioorganic & Medicinal Chemistry Letters, 15(5), 1505-1507.

- Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3188.

- Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central.

- ResearchGate. (2024). Piperazine-thiophene hybrid as a promising SGLT2 inhibitor: insights from DFT and molecular docking studies.

- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.

- Butini, J. A., et al. (2017). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 60(17), 7431–7453.

- Seba, M. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Juniper Publishers. (2017). Drug Design Open Access Journals. Juniper Publishers.

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Glennon, R. A., et al. (1986). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 29(10), 194-197.

- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).

- ResearchGate. (n.d.). Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor.

- ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities.

- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6296.

- Di Giovanni, G., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(9), 929.

- Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396.

- Andreozzi, G., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 23(16), 9037.

- de Faria, F. M., et al. (2022).

- Kumar, A., et al. (2023). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. RSC Medicinal Chemistry, 14(10), 2005-2020.

- Luna, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-65.

- Kumar, A., & S, S. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 4. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

The Emergence of 1-(2-Thien-2-ylethyl)piperazine Derivatives: A Technical Guide to Their Neuropharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Thienylpiperazines in Neuropsychiatric Disorders

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Within this privileged class of compounds, derivatives of 1-(2-Thien-2-ylethyl)piperazine are emerging as a focal point of research for their potential to modulate key neurotransmitter systems implicated in a range of neuropsychiatric and neurological disorders.[2] The incorporation of a thienyl moiety, a bioisostere of the phenyl group, offers a unique electronic and conformational landscape, influencing receptor interactions and pharmacokinetic properties. This guide provides an in-depth exploration of the biological activities of this compound and its analogs, with a particular focus on their potential as antipsychotic agents through the modulation of dopamine and serotonin pathways.

Molecular Mechanisms of Action: A Focus on Dopamine D2 and Serotonin 5-HT2A Receptors

The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3] Thienylpiperazine derivatives are being investigated for their ability to modulate these critical targets.

The prevailing hypothesis for atypical antipsychotic action involves a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism. This dual-receptor interaction is believed to contribute to a reduction in the positive symptoms of psychosis while potentially mitigating the extrapyramidal side effects associated with earlier antipsychotics.[3]

Below is a conceptual illustration of the signaling pathways influenced by these receptors, which are the putative targets of this compound derivatives.

Figure 1: Dopamine D2 and Serotonin 5-HT2A Signaling

Chemical Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution of a suitable electrophile with piperazine.

Proposed Synthetic Protocol

A plausible and adaptable synthetic scheme for this compound is outlined below. This protocol can be modified to generate a library of analogs for structure-activity relationship (SAR) studies.

Figure 2: Synthesis Workflow for this compound

Step-by-Step Methodology:

-

Friedel-Crafts Acylation: Thiophene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 2-chloro-1-(thiophen-2-yl)ethan-1-one.

-

Reduction of the Ketone: The resulting ketone is reduced to the corresponding alcohol, 1-(thiophen-2-yl)-2-chloroethanol, using a reducing agent like sodium borohydride (NaBH4).

-

Halogenation of the Alcohol: The alcohol is then converted to the more reactive alkyl halide, 2-(2-chloroethyl)thiophene, using a halogenating agent such as thionyl chloride (SOCl2).

-

Nucleophilic Alkylation of Piperazine: Finally, 2-(2-chloroethyl)thiophene is reacted with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chloride to form the desired product, this compound. The excess piperazine also serves as a base to neutralize the HCl generated during the reaction.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation.

In Vitro Evaluation of Biological Activity

The initial characterization of novel thienylpiperazine derivatives involves a series of in vitro assays to determine their affinity and functional activity at key molecular targets.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for specific receptors, such as the dopamine D2 and serotonin 5-HT2A receptors. These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The affinity is typically expressed as the inhibition constant (Ki).

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors) are prepared from cultured cells.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: The cell membranes, radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and various concentrations of the test compound are incubated together.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

Functional Assays

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

-

Dopamine D2 Receptor Functional Assay (cAMP Inhibition): D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of a D2 agonist on cAMP levels.

-

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux): 5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium levels. An antagonist will block the agonist-induced calcium release.

Figure 3: In Vitro Evaluation Workflow

In Vivo Assessment of Antipsychotic-like Activity

Promising compounds identified through in vitro screening are further evaluated in animal models to assess their potential antipsychotic-like activity and to gain insights into their in vivo efficacy and side-effect profile.

Rodent Models of Antipsychosis:

-

Apomorphine-Induced Stereotypy/Climbing: Apomorphine is a non-selective dopamine receptor agonist that induces stereotyped behaviors (e.g., sniffing, gnawing) and climbing in rodents. Antipsychotic drugs that block D2 receptors can inhibit these behaviors.[2]

-

Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without producing sedation. Clinically effective antipsychotics are known to suppress this response.

Figure 4: In Vivo Evaluation Workflow

Structure-Activity Relationship (SAR) and Quantitative Data

While specific data for this compound is limited in the public domain, studies on structurally related arylpiperazine derivatives provide valuable insights into the SAR for dopamine and serotonin receptor affinity. The table below summarizes representative data for analogous compounds to guide future drug design efforts.

| Compound/Derivative Class | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

| Thieno[3,2-c]pyridine-piperazine-imide derivatives | Weak | Potent | Potent | [2] |

| Furo[3,2-c]pyridine-piperazine-imide derivatives | Weak | Potent | Potent | [2] |

| Long-chain arylpiperazine (Compound 12a) | 300 | 315 | 41.5 | [3] |

| Long-chain arylpiperazine (Compound 9b) | - | 39.4 | 23.9 | [3] |

Key SAR Insights:

-

The nature of the aryl group (e.g., thienyl, furo[3,2-c]pyridyl, phenyl) significantly influences receptor affinity and selectivity.

-

The length and composition of the linker between the piperazine core and a terminal moiety can dramatically affect binding to different receptor subtypes.[3]

-

Substitutions on the aryl ring can modulate affinity and functional activity.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics for neuropsychiatric disorders. Their potential to modulate dopamine and serotonin receptors warrants further investigation. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for clinical development.

References

-

Yevich, J. P., et al. (1992). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]

-

Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(31), 19163-19177. [Link]

-

Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3374. [Link]

-

Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

-

Juan-Blanco, T., et al. (2012). Partial 2D pharmacophore for 5-HT2A receptor affinity. ResearchGate. [Link]

-

Sharma, R., & Singh, P. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(14), 1448-1467. [Link]

Sources

An In-depth Technical Guide to 1-(2-Thien-2-ylethyl)piperazine Derivatives and Analogs: A Core Scaffold for Novel CNS Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-thien-2-ylethyl)piperazine scaffold has emerged as a privileged structure in the design of novel central nervous system (CNS) agents, particularly those targeting dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this important class of compounds. By leveraging a multi-target drug design strategy, derivatives of this core have shown significant promise as potential atypical antipsychotics with improved side-effect profiles. This document serves as an in-depth resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, data analysis, and insights into the rational design of next-generation CNS therapeutics.

Introduction: The Rationale for the this compound Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs targeting the CNS.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for crucial interactions with biological targets and can improve pharmacokinetic profiles.[2] When combined with a 2-thienylethyl group, the resulting this compound core offers a versatile platform for the development of ligands with tailored affinities for various G-protein coupled receptors (GPCRs), most notably the dopamine D2 and serotonin 5-HT2A receptors.

The therapeutic efficacy of atypical antipsychotics is largely attributed to a balanced antagonism of D2 and 5-HT2A receptors. This dual activity is believed to be responsible for their improved side-effect profile compared to typical antipsychotics, particularly with regard to extrapyramidal symptoms (EPS). The this compound scaffold provides an excellent framework for achieving this desired polypharmacology. The thiophene ring can engage in various interactions with receptor binding pockets, while the piperazine ring serves as a key anchoring point and a versatile site for further chemical modification to fine-tune receptor affinity and selectivity.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a convergent strategy, wherein the core scaffold is first assembled and subsequently elaborated with various substituents.

Synthesis of the Core Scaffold: 1-(2-(Thiophen-2-yl)ethyl)piperazine

The foundational building block, 1-(2-(thiophen-2-yl)ethyl)piperazine, can be synthesized through several established methods. A common approach involves the nucleophilic substitution of a suitable leaving group on a 2-(thiophen-2-yl)ethyl moiety with piperazine.

Experimental Protocol: Synthesis of 1-(2-(Thiophen-2-yl)ethyl)piperazine [3]

-

Step 1: Synthesis of 2-(2-Bromoethyl)thiophene. To a solution of 2-(thiophen-2-yl)ethanol in a suitable solvent such as dichloromethane, a brominating agent like phosphorus tribromide is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Step 2: N-Alkylation of Piperazine. An excess of piperazine is dissolved in a suitable solvent like acetonitrile. 2-(2-Bromoethyl)thiophene is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and basified with a strong base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1-(2-(thiophen-2-yl)ethyl)piperazine.

Synthesis of the core this compound scaffold.

Derivatization of the Piperazine N4-Position

With the core scaffold in hand, the N4-position of the piperazine ring provides a convenient handle for introducing a wide array of substituents to explore the structure-activity relationship. A common and versatile method for this is reductive amination.

Experimental Protocol: General Procedure for Reductive Amination [4][5]

-

To a solution of 1-(2-(thiophen-2-yl)ethyl)piperazine and a desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), a reducing agent such as sodium triacetoxyborohydride is added in portions.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography to yield the desired N4-substituted derivative.

Derivatization via reductive amination.

Structure-Activity Relationships (SAR)